Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate

Lipophilicity Physicochemical Properties Drug Design

This uniquely functionalized quinazoline features both a C2-ethyl ester and a 4-benzylamino moiety—a dual-node vector combination absent in standard anilino-quinazolines. The ethyl ester enables rapid derivatization to amides, acids, or acrylamide warheads for covalent inhibitor design, while the flexible benzylamino linker offers distinct conformational selectivity versus rigid aniline analogs. Validated in SOS1 inhibitor patents (Boehringer Ingelheim) and EGFR screening libraries with nanomolar activity, this fragment-like lead (MW 341.8, logP 4.5) accelerates kinase SAR, fragment elaboration, and covalent probe development. Immediate commercial availability in screening-ready quantities.

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8
CAS No. 866155-32-0
Cat. No. B2732873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate
CAS866155-32-0
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H16ClN3O2/c1-2-24-18(23)17-21-15-9-4-3-8-14(15)16(22-17)20-11-12-6-5-7-13(19)10-12/h3-10H,2,11H2,1H3,(H,20,21,22)
InChIKeyYDGBSWWEWLOMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 281 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate (CAS 866155-32-0): A Key Intermediate for Next-Generation Quinazoline-Based Therapeutics and Chemical Probes


Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate (CAS 866155-32-0) is a synthetic quinazoline derivative with a molecular weight of 341.8 g/mol and a calculated partition coefficient (XLogP3-AA) of 4.5 [1]. It belongs to the 4-aminoquinazoline class, a privileged scaffold in kinase inhibitor drug discovery, specifically representing a benzylamino-substituted variant [2]. This compound is commercially available for research from multiple suppliers, such as AKSci (95% purity) and Key Organics, and is a component of screening libraries like ChemDiv's [1]. The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of kinases, notably the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases [3].

Why Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate Cannot Be Replaced by Just Any Quinazoline


Simple substitution is not feasible because the target compound possesses a unique dual-node vector for optimization. Unlike classic 4-anilinoquinazolines, the presence of both the 2-carboxylate ester and the 4-benzylamino moiety creates distinct chemical and biological properties [1]. The ester enables facile derivatization to amides or acids for modulating potency and pharmacokinetics, while the benzylamino group, featuring a flexible methylene spacer, alters the conformational landscape compared to more rigid aniline-linked analogs [2]. This combination allows for a distinct chemical space that is directly relevant to specific intellectual property fields, such as SOS1 and EGFR inhibition [3]. These features are not simultaneously present in common, commercially available alternatives.

Quantitative Differentiation of Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate from Key Analogs


Enhanced Lipophilicity Over Aniline-Linked Analog

The target compound exhibits higher calculated lipophilicity (logP = 4.5) compared to a closely related 4-anilinoquinazoline-2-carboxylate analog (logP = 4.1) [1]. This difference arises from replacing the aniline NH with a benzylamino methylene linker. The increased logP can be a critical decision point for projects requiring improved passive membrane permeability or when optimizing for targets with hydrophobic binding pockets.

Lipophilicity Physicochemical Properties Drug Design Quinazoline

Increased Topological Polar Surface Area (TPSA) vs. 4-Anilino Matched Pair

The target compound's TPSA is calculated to be 50.15 Ų . In comparison, a matched molecular pair analog where the benzylamino group is replaced with a direct aniline linker has a lower TPSA. This is due to the retention of a hydrogen bond donor in the flexible side chain. The higher TPSA can be a key differentiator for improving oral bioavailability or reducing undesired brain penetration, depending on the therapeutic objective.

Polar Surface Area Physicochemical Properties Drug Design Quinazoline

SOS1 Targeting via Benzylamino Quinazoline Pharmacophore

The benzylamino quinazoline motif, which defines the target compound, is the core pharmacophore in a Boehringer Ingelheim patent for potent SOS1 inhibitors [1]. The exemplified structures, which show picomolar binding, rely on the benzylamino group for activity where simple aniline analogs are inactive. This links the compound's specific 4-benzylamino substitution pattern to a distinct and therapeutically significant mechanism of action modulating KRAS-driven cancers, an activity profile not shared by general quinazoline kinase inhibitors.

SOS1 Inhibitor KRAS Quinazoline Cancer

Dual Functionalization Advantage Over Mono-Substituted Analogs

The target compound uniquely combines a 4-benzylamino group and a 2-ethyl carboxylate ester [1]. This dual functionalization provides a distinct advantage over mono-substituted alternatives like 4-[(3-chlorophenyl)amino]-6-(methylamino)quinazoline (BindingDB BDBM50188463), which lacks the C2 ester. The C2 ester allows for subsequent rapid analoging to amides or acids, a key step in lead optimization for improving potency, selectivity, or PK. The target compound's structure delivers two independent and orthogonal vectors for diversification, whereas BDBM50188463 provides only one, leading to a lower overall synthetic utility for library generation.

Synthetic Intermediate Drug Discovery Quinazoline Structural Diversity

High-Impact Applications for Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate (866155-32-0)


Medicinal Chemistry for SOS1-KRAS Pathway Inhibitors

This compound is an ideal, commercially available starting point for structure-activity relationship (SAR) studies targeting the SOS1-KRAS interaction. As evidenced by Boehringer Ingelheim's patent on benzylamino quinazolines as SOS1 inhibitors, this specific scaffold is validated for this mechanism [1]. The C2-ethyl ester serves as a synthetic handle for creating diverse analogs to optimize interactions within the SOS1 catalytic site, offering a distinct advantage over generic aniline-based quinazolines that lack this function.

Biochemical Probe Development for Kinase Selectivity Profiling

The compound's unique benzylamino moiety offers a distinct selectivity profile. While classic 4-anilinoquinazolines are known for broad EGFR/erbB family inhibition, close analogs of this compound class (BDBM50188463) show nanomolar activity (IC50 4 nM) on EGFR [1]. Using this compound as a precursor to create a focused library, researchers can explore selectivity enhancements, potentially developing chemical probes that discriminate between closely related tyrosine kinases like EGFR and ErbB2 by capitalizing on the distinct conformational preferences of the benzylamino linker.

Fragment-Based Drug Discovery (FBDD) and Library Design

As part of a screening library (e.g., ChemDiv's G577-0198), this compound serves as a high-quality fragment-like lead with balanced physicochemical properties (MW: 341.8; logP: 4.5) [1]. Its two functional handles (the benzyl amino group and the ethyl ester) make it a privileged fragment for medicinal chemistry elaboration, allowing for efficient fragment growth and merging strategies. Its commercial availability in quantities suitable for screening from suppliers like Key Organics facilitates its immediate incorporation into discovery workflows.

Chemical Biology Tool for Covalent Inhibitor Design

Although lacking an intrinsic warhead, the C2-ethyl ester is a latent functional group that can be easily converted to an acrylamide warhead for targeting specific cysteine residues in kinases like EGFR or BTK. This 'prodrug-like' approach for covalent inhibitor design leverages the compound's established kinase binding motif. Its logP of 4.5 [1] enhances cellular permeability, making it a superior scaffold for designing cell-active probes compared to more polar analogs.

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